molecular formula C9H13N5OS B14316741 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine CAS No. 105782-35-2

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine

Katalognummer: B14316741
CAS-Nummer: 105782-35-2
Molekulargewicht: 239.30 g/mol
InChI-Schlüssel: ILMOVAAEVJRLHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine is a purine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine typically involves the reaction of purine derivatives with ethylsulfanyl and ethoxy groups under specific conditions. One common method involves the use of electrophilic aromatic substitution reactions, where the purine ring is functionalized with ethylsulfanyl and ethoxy groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in viral replication, cancer cell proliferation, and inflammatory responses. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-ethylsulfanyl-7H-purin-6-amine: Another purine derivative with similar biological activities.

    Ethyl 4-ethoxy-2-(ethylsulfanyl)-5-pyrimidinecarboxylate: A related compound with a different core structure but similar functional groups.

Uniqueness

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine is unique due to its specific combination of ethylsulfanyl and ethoxy groups attached to the purine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

105782-35-2

Molekularformel

C9H13N5OS

Molekulargewicht

239.30 g/mol

IUPAC-Name

6-(2-ethylsulfanylethoxy)-7H-purin-2-amine

InChI

InChI=1S/C9H13N5OS/c1-2-16-4-3-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14)

InChI-Schlüssel

ILMOVAAEVJRLHE-UHFFFAOYSA-N

Kanonische SMILES

CCSCCOC1=NC(=NC2=C1NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.